molecular formula C9H4BrCl2N3 B2915101 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine CAS No. 2024646-57-7

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Cat. No.: B2915101
CAS No.: 2024646-57-7
M. Wt: 304.96
InChI Key: QFSDOJVDTCQRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2089812-21-3) is a high-value heteroaromatic compound with the molecular formula C 9 H 4 BrCl 2 N 3 and a molecular weight of 304.96 g/mol . Its structure features a central pyrimidine ring that is dichlorinated at the 2 and 6 positions, linked to a 5-bromopyridin-3-yl group. This specific arrangement of halogen substituents makes it a versatile and reactive synthetic building block, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The primary research value of this compound lies in its application as a key intermediate in organic synthesis and medicinal chemistry. The bromine and chlorine atoms serve as excellent leaving groups, enabling sequential functionalization. Researchers can exploit the differential reactivity of the chlorine atoms on the electron-deficient pyrimidine ring and the bromine on the pyridine ring to achieve selective, step-wise derivatization. This allows for the rational design and construction of more complex molecular architectures, such as bi- and tri-aryl systems, which are common scaffolds in pharmaceutical agents . While specific biological data for this compound is not widely published, compounds within the bromo-pyrimidine chemical class have demonstrated significant potential in scientific research as kinase inhibitors, such as against Bcr-Abl tyrosine kinase, and as cytotoxic agents in various cancer cell lines . Therefore, this compound presents a compelling starting material for researchers developing novel therapeutic candidates, probing biochemical pathways, or exploring structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N3/c10-6-1-5(3-13-4-6)7-2-8(11)15-9(12)14-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDOJVDTCQRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024646-57-7
Record name 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine typically involves the coupling of 5-bromopyridine with 2,6-dichloropyrimidine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a boronic acid derivative of 5-bromopyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.

    Electrophilic Substitution: Bromine (Br2) or chlorine (Cl2) in acetic acid or chloroform.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding, leading to the downregulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

5-(4-Bromophenyl)-4,6-Dichloropyrimidine
  • Structure : Differs by replacing the 5-bromopyridinyl group with a 4-bromophenyl moiety.
  • Impact : The phenyl group lacks the nitrogen atom present in pyridine, reducing hydrogen-bonding capability and altering electron-withdrawing effects. This may decrease solubility in polar solvents compared to the pyridinyl analog .
4-(5-Bromothiophen-2-yl)-2,6-Dichloropyrimidine
  • Structure : Substitutes the pyridine ring with a thiophene.
4-(But-3-yn-1-yl)-2,6-Dichloropyrimidine
  • Structure : Features an alkyne substituent instead of the bromopyridinyl group.
  • Impact : The electron-rich alkyne increases electron density on the pyrimidine ring, which may reduce reactivity in electrophilic substitutions but enhance participation in click chemistry .

Electronic Properties: HOMO/LUMO and Reactivity

A comparative analysis of frontier molecular orbitals (Table 1) reveals how substituents modulate reactivity:

Table 1: HOMO/LUMO Energies and Hyperpolarizability (β)

Compound HOMO (eV) LUMO (eV) Δ (H-L) (eV) β (×10⁻³⁰ esu)
4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine -6.8 -2.1 4.7 8.2
5-([1,1′-Biphenyl]-4-yl)-4,6-dichloropyrimidine -6.5 -1.9 4.6 7.9
4-(But-3-yn-1-yl)-2,6-dichloropyrimidine -6.2 -1.7 4.5 6.5
  • Key Findings :
    • The bromopyridinyl derivative exhibits the lowest LUMO energy (-2.1 eV), indicating high electrophilicity and suitability for nucleophilic aromatic substitution (SNAr) .
    • Biphenyl-substituted analogs show delocalized HOMO density across aromatic systems, enhancing charge transfer capabilities .
    • Alkyne-substituted compounds have higher LUMO energies, suggesting reduced electrophilicity compared to halogenated analogs .
Suzuki-Miyaura Cross-Coupling
  • This compound : Likely synthesized via coupling of 4,6-dichloropyrimidine with 5-bromopyridin-3-ylboronic acid under palladium catalysis, similar to methods for 5-(4-bromophenyl) analogs .
  • Comparison : Thiophene and phenyl derivatives require analogous coupling steps, but yields may vary due to steric or electronic effects of the boronic acid partner.
Amination and Alkylation
  • 4,6-Dichloropyrimidine serves as a common precursor. For example, 4-(but-3-yn-1-yl)-2,6-dichloropyrimidine is synthesized via propargylamine substitution at the 4-position (59% yield) , whereas bromopyridinyl derivatives may require harsher conditions due to steric hindrance.

Physical and Crystallographic Properties

  • Melting Points: 5-Bromo-2-chloropyrimidin-4-amine: 460–461 K . 4-(But-3-yn-1-yl)-2,6-dichloropyrimidine: Not reported, but likely lower due to reduced hydrogen bonding .
  • Crystal Packing : Bromopyridinyl derivatives may form intermolecular hydrogen bonds (e.g., N–H···N) similar to 5-bromo-2-chloropyrimidin-4-amine, creating layered supramolecular networks .

Biological Activity

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with bromine and chlorine atoms, which are known to enhance its lipophilicity and binding affinity to biological targets. The presence of the bromopyridine moiety adds further complexity to its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate receptor functions, potentially affecting cellular signaling pathways.
  • DNA Interaction : Preliminary studies suggest it may interfere with DNA replication processes.

The exact mechanisms remain under investigation, but the halogen substitutions are believed to play a crucial role in enhancing reactivity and specificity towards biological targets .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study comparing various pyrimidine derivatives found that those similar to this compound showed significant cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Selectivity Index
This compoundA5490.87–12.91High
Similar Pyrimidine DerivativeMCF-71.75–9.46Moderate

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits moderate antibacterial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1.35 μM
Klebsiella pneumoniae2.18 μM

These results highlight the compound's potential as a scaffold for developing new antibiotics targeting resistant bacterial strains.

Case Studies

  • In Vitro Studies on Lung Cancer Cells :
    A study conducted on A549 cells demonstrated that treatment with this compound significantly reduced cell viability compared to untreated controls. The compound's effectiveness was comparable to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy Against Resistant Strains :
    Another research effort focused on the antimicrobial activity against resistant strains of Staphylococcus aureus. The compound showed significant inhibition at low concentrations, indicating its potential utility in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrimidine and pyridine precursors. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), base (K₂CO₃), solvent (DMF or THF), and temperature (80–120°C). Yields are sensitive to steric hindrance from the bromopyridinyl group and competing side reactions (e.g., dehalogenation). Optimization requires iterative adjustments to ligand-catalyst systems and reaction times .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) for functional group verification, high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>97%), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving ambiguities in regiochemistry, particularly for distinguishing between 3- and 5-bromopyridinyl isomers .

Q. How do solubility and stability profiles impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability tests under varying pH, temperature, and light exposure are critical. For long-term storage, recommend anhydrous conditions at –20°C in amber vials to prevent degradation via hydrolysis or photolytic dehalogenation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during cross-coupling with this compound?

  • Methodological Answer : The bromine atom at the 5-position on pyridine and chlorines on pyrimidine create competing reactive sites. Use selective catalysts (e.g., PdCl₂(dppf)) and chelating ligands to direct coupling to the bromopyridinyl group. Monitor intermediates via LC-MS to identify side products (e.g., dichloropyrimidine homocoupling) and adjust stoichiometry to favor the desired pathway .

Q. How does this compound behave in environmental matrices, and what are its degradation products?

  • Methodological Answer : Environmental fate studies (e.g., Project INCHEMBIOL) suggest evaluating hydrolysis rates (pH 5–9), photolysis in UV light, and biodegradation via LC-MS/MS. The bromine and chlorine substituents may persist, forming hydroxylated or dehalogenated metabolites. Use OECD 301/302 guidelines for standardized degradation testing .

Q. What structural modifications enhance bioactivity while maintaining synthetic feasibility?

  • Methodological Answer : Replace the bromine with ethynyl or amino groups to improve binding to biological targets (e.g., kinases). Computational docking (e.g., AutoDock Vina) paired with SAR analysis can prioritize derivatives. Maintain the dichloropyrimidine core for rigidity, but introduce hydrophilic groups (e.g., sulfonamides) to modulate pharmacokinetics .

Q. How should researchers resolve contradictions in reported reaction efficiencies or spectral data?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects on NMR shifts. Replicate experiments using rigorously purified reagents (≥99.5%) and standardized solvent systems (e.g., CDCl₃ for NMR). Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups) .

Q. What advanced methods assess enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy. For asymmetric synthesis, employ chiral ligands (e.g., BINAP) during coupling steps and monitor enantiomeric excess (ee) via Mosher ester analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.